1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Description
This compound (CAS: 878731-29-4) is a pyrrolidine-3-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a 5-oxo group on the pyrrolidine ring, and an N-linked 5-isopropyl-1,3,4-thiadiazol-2-yl substituent. Its molecular formula is C₁₆H₁₇FN₄O₂S, with an average molecular mass of 348.396 g/mol and a monoisotopic mass of 348.105625 .
Properties
Molecular Formula |
C16H17FN4O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17FN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23) |
InChI Key |
NPXYWHZCBHGASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of Dihydro-pyrrole Precursors
The enantiomerically pure pyrrolidine-3-carboxylic acid scaffold is synthesized via asymmetric hydrogenation of a dihydro-pyrrole intermediate. As detailed in, a ruthenium-based catalyst, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], enables high enantiomeric excess (>99.9% ee) under moderate hydrogen pressure (40 bar) in methanol at 30°C. The dihydro-pyrrole precursor, 1-benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is hydrogenated to yield the (3S,4S)- or (3R,4R)-configured pyrrolidine. Post-reaction, the product is isolated by acidification to pH 6.5, precipitating the carboxylic acid with >98% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] |
| Solvent | Methanol |
| Temperature | 30°C |
| Pressure | 40 bar H₂ |
| Reaction Time | 20 hours |
| Yield | 88% |
| Enantiomeric Excess (ee) | >99.9% |
Preparation of 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
Purification and Characterization
The crude 5-isopropyl-1,3,4-thiadiazol-2-amine is purified via recrystallization from ethanol/water (1:1 v/v), yielding a white crystalline solid. Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Amide Coupling: Final Step Synthesis
Carboxylic Acid Activation
The pyrrolidine-3-carboxylic acid intermediate (CAS 56617-43-7) is activated for amide bond formation. Two primary methods are employed:
-
Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by solvent removal under vacuum to yield the acyl chloride.
-
Coupling Reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, as described in. This method avoids the need for isolating the reactive acyl chloride.
Amidation with 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
The activated carboxylic acid is reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine in anhydrous acetonitrile under nitrogen atmosphere. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC. Post-completion, the solvent is evaporated, and the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimized Amidation Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Yield | 72–85% |
| Purity (HPLC) | >99% |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40, 1.0 mL/min) shows a single peak at retention time 6.8 minutes, indicating >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| EDC/HOBt Coupling | Mild conditions, high selectivity | Requires anhydrous solvents | 85% |
| Acyl Chloride Route | Faster reaction times | Risk of over-chlorination | 72% |
| Ru-Catalyzed Hydrogenation | High enantioselectivity | Expensive catalyst | 88% |
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Features
The compound features a pyrrolidine ring, a carboxamide group, and both fluorophenyl and thiadiazolyl substituents. This unique structure contributes to its biological activity and potential therapeutic applications.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.
Antimicrobial Activity
Studies have indicated that 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent.
Anticancer Properties
Research has focused on the compound's anticancer potential. In vitro studies demonstrated its effectiveness against several cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Medicinal Chemistry
The compound is under investigation for its therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and bacterial infections.
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| Formation of Pyrrolidine | Cyclization | Involves amino acid derivatives |
| Introduction of Fluorophenyl Group | Nucleophilic Aromatic Substitution | Uses fluorinated aromatic compounds |
| Attachment of Propan-2-ylphenyl Group | Friedel-Crafts Alkylation | Alkylation reaction with suitable substrates |
| Formation of Carboxamide Group | Reaction with amine | Forms carboxamide through condensation |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of the compound involved testing against common pathogens. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Mechanism Exploration
In vitro assays were performed on glioblastoma cells to evaluate the compound's anticancer properties. The results showed that treatment led to increased apoptosis rates and downregulation of survival pathways, highlighting its mechanism as a promising anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Electronic Modifications
- Aromatic Ring Substitutions: The 3-chloro-4-methylphenyl analog (CAS: 887675-24-3) replaces fluorine with chloro and methyl groups, increasing hydrophobicity and steric bulk. This substitution may enhance membrane permeability but reduce electronic effects (e.g., fluorine’s electron-withdrawing nature) .
Thiadiazole Substituents :
- Replacing isopropyl with cyclohexyl (CAS: 878731-32-9) increases steric hindrance, which could reduce enzymatic metabolism but improve lipid solubility .
- The pyridinylmethylthio group (CAS: 872595-34-1) adds a heteroaromatic sulfur moiety, likely enhancing hydrogen-bonding capacity and metabolic stability .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight :
- pKa and Solubility :
- The 3-chloro-4-methylphenyl analog’s pKa of 8.35 suggests moderate basicity, favoring ionization in physiological pH, whereas the target compound’s unmeasured pKa may require computational prediction for comparison .
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiadiazole derivatives, which are known for their significant pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential bioactivity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈F N₃O₂S |
| Molecular Weight | 303.37 g/mol |
| CAS Number | 878731-29-4 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . Research indicates that it exhibits inhibitory effects against various bacterial strains, particularly Mycobacterium tuberculosis . The compound demonstrated effective activity against both wild-type and monoresistant strains, suggesting its potential as an anti-tuberculosis agent .
Anticancer Properties
Thiadiazole derivatives are also noted for their anticancer activities. In vitro studies have shown that this compound can induce cytotoxic effects on several cancer cell lines. For instance, it has been evaluated against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with promising results. The observed IC50 values indicate significant antiproliferative activity, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring cytokine production and inflammatory mediator release. Preliminary findings suggest that it may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines .
Study 1: Antimycobacterial Activity
In a study examining the antitubercular activity of thiadiazole derivatives, the compound was tested against multiple strains of M. tuberculosis . It exhibited a minimum inhibitory concentration (MIC) that was lower than many existing treatments, indicating its potential as a new therapeutic agent .
Study 2: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of the compound across various human tumor cell lines. The results showed that it significantly inhibited cell growth with IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer types, highlighting its selective action against renal cancer cells .
Q & A
Basic Question
- ¹H/¹³C NMR : Assign signals for fluorophenyl (δ ~7.2–7.4 ppm), pyrrolidinone carbonyl (δ ~175 ppm), and thiadiazole protons (δ ~2.9–3.1 ppm for isopropyl) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 349.1) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% by area under the curve) using a C18 column (acetonitrile/water mobile phase) .
How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Advanced Question
Methodology :
- Substituent Variation : Modify the fluorophenyl (e.g., chloro, methoxy) or isopropyl (e.g., tert-butyl, cyclopropyl) groups to assess impact on target binding .
- Bioisosteric Replacement : Replace thiadiazole with oxadiazole or triazole to evaluate heterocycle-specific interactions .
- Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using enzymatic inhibition or cell viability assays (IC₅₀ determination) .
Q. Example SAR Table :
| Modification Site | Analog Structure | Bioactivity Trend |
|---|---|---|
| Thiadiazole | Oxadiazole | Reduced potency |
| Isopropyl | Cyclopropyl | Improved solubility |
| 4-Fluorophenyl | 4-Chlorophenyl | Enhanced affinity |
What strategies elucidate the mechanism of action against therapeutic targets?
Advanced Question
- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina. Prioritize residues forming hydrogen bonds (carboxamide) or hydrophobic interactions (fluorophenyl) .
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition modality (competitive/non-competitive) .
- Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways modulated by the compound (e.g., apoptosis, inflammation) .
How can contradictions in bioactivity data across studies be resolved?
Advanced Question
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line, incubation time) to isolate protocol-dependent variability .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR (e.g., NOESY for conformation) .
What are the stability profiles under various conditions, and how can they be assessed?
Advanced Question
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1N HCl/NaOH (70°C, 24h); monitor by HPLC .
- Oxidative Stress : Treat with 3% H₂O₂; track peroxide-sensitive groups (e.g., thiadiazole) .
- Photostability : Expose to UV light (ICH Q1B guidelines); assess degradation via UV-Vis spectroscopy .
- Long-Term Storage : Store at 4°C (solid) or -20°C (DMSO stock); test potency every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
